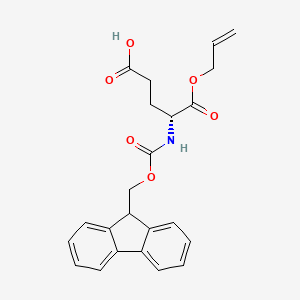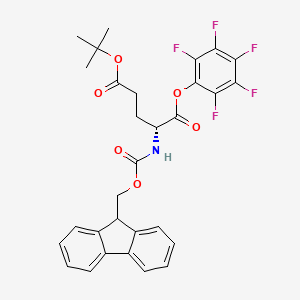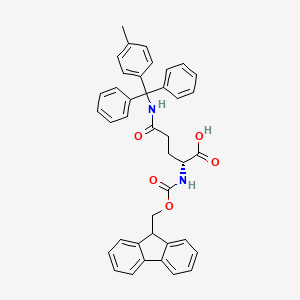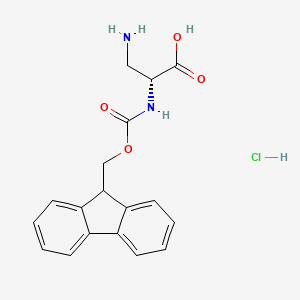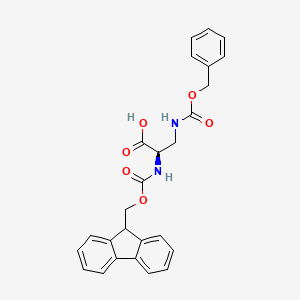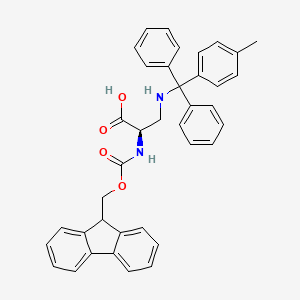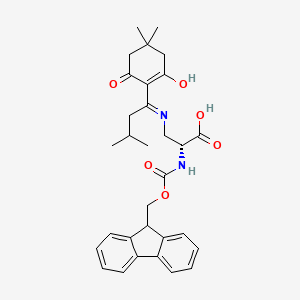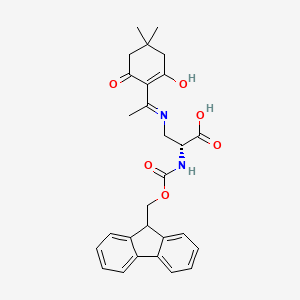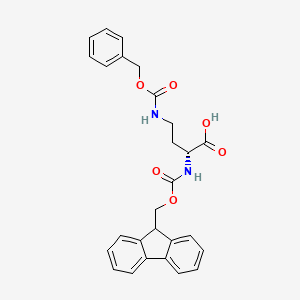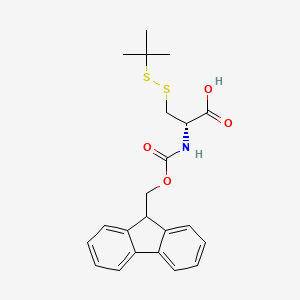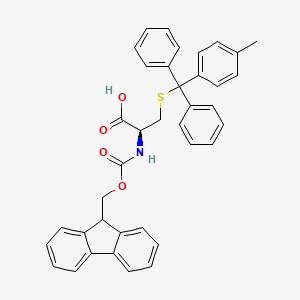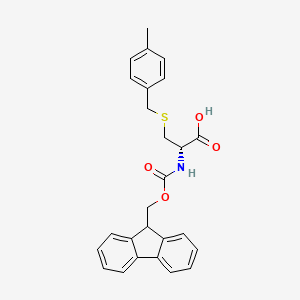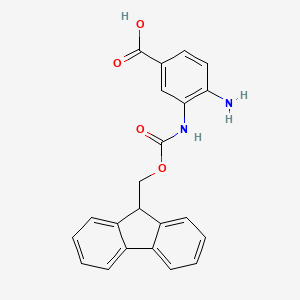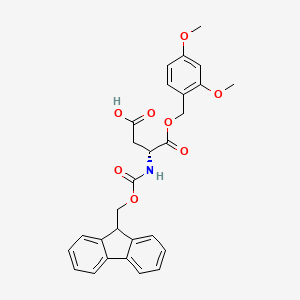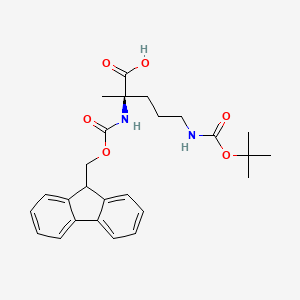
Fmoc-Alpha-Me-D-Orn(Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Alpha-Me-D-Orn(Boc)-OH is a modified amino acid used in peptide synthesis. It is a protected derivative of alpha-methyl-D-ornithine, which is an inhibitor of ornithine decarboxylase. This compound has been extensively studied for its potential use in drug development and biochemical research.
Mecanismo De Acción
The mechanism of action of Fmoc-Alpha-Me-D-Orn(Boc)-OH involves its ability to inhibit ornithine decarboxylase. This enzyme catalyzes the conversion of ornithine to putrescine, which is the first step in the biosynthesis of polyamines. By inhibiting this enzyme, Fmoc-Alpha-Me-D-Orn(Boc)-OH can reduce the levels of polyamines in cells, leading to decreased cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Fmoc-Alpha-Me-D-Orn(Boc)-OH have been extensively studied. It has been shown to have potent inhibitory effects on ornithine decarboxylase, leading to decreased levels of polyamines in cells. This, in turn, can lead to decreased cell growth and proliferation. Fmoc-Alpha-Me-D-Orn(Boc)-OH has also been shown to have anti-inflammatory effects and is being studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Fmoc-Alpha-Me-D-Orn(Boc)-OH in lab experiments are its high purity and yield, as well as its ability to inhibit ornithine decarboxylase. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for the use of Fmoc-Alpha-Me-D-Orn(Boc)-OH in scientific research. One potential application is in the development of new drugs for the treatment of cancer and inflammatory diseases. Another potential direction is in the study of the role of polyamines in various physiological processes, including cell growth and proliferation. Additionally, Fmoc-Alpha-Me-D-Orn(Boc)-OH could be used as a tool for the study of ornithine decarboxylase and its role in cellular metabolism.
Métodos De Síntesis
The synthesis of Fmoc-Alpha-Me-D-Orn(Boc)-OH involves several steps. First, alpha-methyl-D-ornithine is protected with a Boc group, which is then followed by Fmoc protection. The final product is obtained after deprotection of the Fmoc and Boc groups. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
Fmoc-Alpha-Me-D-Orn(Boc)-OH has been used extensively in peptide synthesis and drug development. It has been shown to have potential as an inhibitor of ornithine decarboxylase, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer.
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-25(2,3)34-23(31)27-15-9-14-26(4,22(29)30)28-24(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,9,14-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGFTODLQPYAOF-AREMUKBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Alpha-Me-D-Orn(Boc)-OH | |
CAS RN |
171860-40-5 |
Source


|
| Record name | (R)-NÏ?-(t-Butoxycarbonyl)-Nα-(9-fluorenylmethoxycarbonyl)-α-methylornithin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

